![molecular formula C13H12ClNO2S B3020158 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide CAS No. 306738-75-0](/img/structure/B3020158.png)
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present on the thiophene ring . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .Scientific Research Applications
- Thiophene derivatives, including our compound of interest, are utilized in industrial chemistry as corrosion inhibitors . These compounds help protect metals from degradation due to environmental factors, such as moisture and chemical exposure.
- Thiophene-based molecules play a crucial role in the development of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are essential for flexible electronics and displays.
- Thiophene-containing compounds exhibit various pharmacological effects. For instance:
- Anticancer Properties : Some thiophene derivatives have demonstrated anticancer activity .
- Anti-Inflammatory Effects : Certain thiophenes possess anti-inflammatory properties .
- Antimicrobial Activity : Thiophenes have been investigated for their antimicrobial potential .
- Antihypertensive and Anti-Atherosclerotic Properties : These compounds may contribute to managing hypertension and atherosclerosis .
- Notable examples of drugs containing thiophene moieties include:
- Thiophene derivatives can be synthesized using various methods, such as:
Corrosion Inhibition
Organic Semiconductors
Pharmacological Properties
Biologically Active Drugs
Synthetic Methods
Future Directions
Thiophene derivatives have been recognized as an important class of biologically active compounds with promising pharmacological characteristics . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-10-5-3-9(4-6-10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOWTBZYBCQLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide |
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